Butyl[(2,3-dimethoxyphenyl)methyl]amine
Overview
Description
Butyl[(2,3-dimethoxyphenyl)methyl]amine is an organic compound that features a butyl group attached to a benzylamine structure, which is further substituted with two methoxy groups at the 2 and 3 positions of the benzene ring
Mechanism of Action
Target of Action
Butyl[(2,3-dimethoxyphenyl)methyl]amine is a complex organic compound Amines, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Amines can participate in a variety of chemical reactions, such as nucleophilic substitution and free radical reactions . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Amines can influence a variety of biochemical pathways due to their reactivity and ability to form bonds with various biological targets .
Result of Action
The interaction of amines with biological targets can lead to a variety of cellular responses, potentially influencing cell function and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,3-dimethoxyphenyl)methyl]amine can be achieved through a reductive amination process. This involves the reaction of 2,3-dimethoxybenzaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction typically occurs in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the reductive amination process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,3-dimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Butyl[(2,3-dimethoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: Similar structure but with different substitution pattern on the benzene ring.
Butylbenzylamine: Lacks the methoxy groups, leading to different chemical and biological properties.
2,3-Dimethoxyphenethylamine: Similar methoxy substitution but with an ethylamine side chain instead of butylamine.
Uniqueness
Butyl[(2,3-dimethoxyphenyl)methyl]amine is unique due to its specific substitution pattern and the presence of both butyl and methoxy groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-5-9-14-10-11-7-6-8-12(15-2)13(11)16-3/h6-8,14H,4-5,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMONATYNRAWNMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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